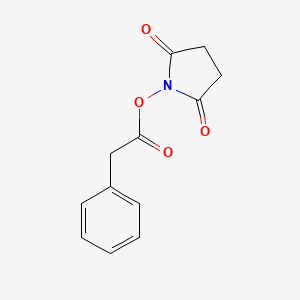

3-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Hydrogen-Bonded Chains Formation :

- Molecules of related compounds are linked into chains by means of a single C-H...O hydrogen bond, demonstrating the potential for forming structured assemblies in the solid state (Trilleras et al., 2005).

Organized Assemblies of Protonated Pyrazole-Based Ionic Salts :

- The structural studies of salts formed with pyrazole compounds show the formation of dimer architecture and one-dimensional helical chains, highlighting the compound's role in anion-directed organized assemblies (Zheng et al., 2013).

Synthesis and Properties of Triazolo and Thiadiazole Derivatives :

- Pyrazole and triazole derivatives exhibit significant pharmacological potential. The synthesis of triazolo[3,4-b][1,3,4]thiadiazoles linked with pyrazole demonstrates the chemical versatility and potential biological relevance of these compounds (Fedotov et al., 2022).

Antimicrobial Studies :

- Novel pyrazoline and isoxazoline derivatives, synthesized by reacting with hydrazine hydrate and hydroxylamine hydrochloride, have shown significant to moderate antimicrobial activity, indicating potential therapeutic applications (Jadhav et al., 2009).

Microwave-Assisted Synthesis and Molecular Docking :

- Novel pyrazole derivatives synthesized using microwave-assisted methods demonstrated potent antimicrobial activity. These compounds also showed promise as inhibitors of DNA gyrase through molecular docking studies (Ashok et al., 2016).

Regiospecific Synthesis and Crystal Structure :

- The regiospecific synthesis of pyrazolyl propionic acid and its ester illustrates the precise control achievable in the synthesis of such compounds. X-ray analysis provided unambiguous structure determination, essential for understanding their chemical behavior (Kumarasinghe et al., 2009).

properties

IUPAC Name |

5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O.ClH/c1-15-9-3-2-6(11)4-7(9)8-5-10(12)14-13-8;/h2-5H,1H3,(H3,12,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAHHDLQDXKBRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=CC(=NN2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine](/img/structure/B1356498.png)